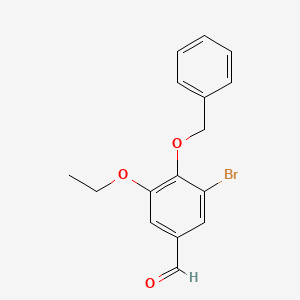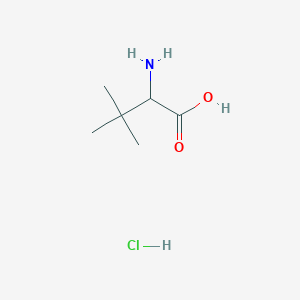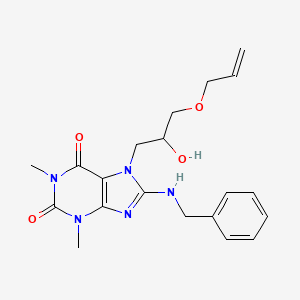
7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic chemical of interest due to its multifaceted applications in the fields of chemistry, biology, and medicine. This compound features a purine base structure, which is critical in numerous biochemical processes. It exhibits distinct biological activities, making it a target for extensive research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves several strategic steps:
Hydroxylation: : Subsequent hydroxylation at position 2 involves the use of strong base reagents like sodium hydroxide.
Final modifications: : The methylation at positions 1 and 3 can be achieved using methyl iodide in the presence of a base.
These reactions typically require controlled temperature conditions and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial-scale production of this compound involves optimized synthetic routes for higher yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the process. Careful control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for achieving desired outcomes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be induced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed, often involving halides or other leaving groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Allyl bromide, benzylamine.
Major Products Formed
The primary products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
The compound's applications are diverse and encompass various scientific disciplines:
Chemistry: : It serves as a building block for synthesizing more complex molecules and materials.
Biology: : The compound's purine base structure makes it relevant in studies of nucleic acid analogs and metabolic pathways.
Medicine: : Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral properties.
Industry: : Used in the development of specialized coatings, polymers, and other advanced materials.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Target Interaction: : It binds to specific receptors or enzymes, influencing their activity.
Pathway Modulation: : It can modulate signaling pathways, leading to alterations in cellular processes.
Comparison with Similar Compounds
Compared to other purine derivatives, 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits unique properties such as:
Enhanced bioavailability due to its specific functional groups.
Greater stability under physiological conditions.
Distinct biological activity profiles.
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): : A well-known stimulant with a similar purine structure.
Theophylline (1,3-Dimethylxanthine): : Used in the treatment of respiratory diseases.
Adenosine: : Plays a key role in energy transfer and signal transduction in cells.
This compound, with its complex structure and multifaceted applications, continues to be a subject of significant interest and research.
Properties
IUPAC Name |
8-(benzylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-4-10-29-13-15(26)12-25-16-17(23(2)20(28)24(3)18(16)27)22-19(25)21-11-14-8-6-5-7-9-14/h4-9,15,26H,1,10-13H2,2-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNGSLVVJWQEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/new.no-structure.jpg)
![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)
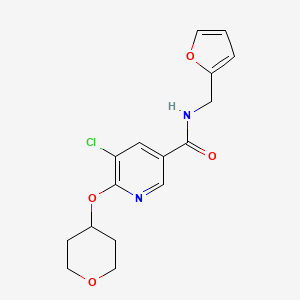
![8-cyclopentyl-3-[(2-fluorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2421793.png)
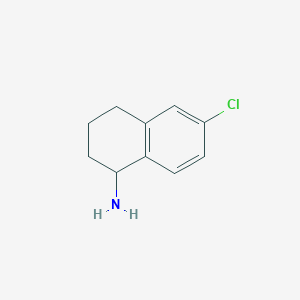
![N-[(Z)-(4-chlorophenyl)methylideneamino]-1'-(4-nitrophenyl)spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carboxamide](/img/structure/B2421797.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2421805.png)


